N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a bromo-difluorophenyl moiety and a thiophen-2-yl substituent. Its molecular formula is C15H11BrF2N4O2S, with a molecular weight of 418.28 g/mol (monoisotopic mass: 416.99 g/mol) . The compound’s structural uniqueness lies in its:
- Triazole core: Substituted with a methyl group at position 4 and a thiophen-2-yl group at position 3.
- Sulfanyl bridge: Connects the triazole and acetamide moieties, influencing conformational flexibility and electronic properties.
Properties
Molecular Formula |
C15H11BrF2N4OS2 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H11BrF2N4OS2/c1-22-14(11-3-2-4-24-11)20-21-15(22)25-7-12(23)19-13-9(16)5-8(17)6-10(13)18/h2-6H,7H2,1H3,(H,19,23) |
InChI Key |
XCWWNLUDQNPJRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediate A: 4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
-
Cyclization Reaction:
-
React thiophene-2-carbohydrazide (10 mmol) with methyl isothiocyanate (12 mmol) in ethanol (50 mL) under reflux (80°C, 6 h).
-
Acidify with conc. HCl to pH 2–3 to precipitate the thiosemicarbazide intermediate.
-
-
Oxidative Cyclization:
-
Treat the thiosemicarbazide with iodine (1.1 eq) in DMF (30 mL) at 60°C for 3 h.
-
Quench with NaHSO₃, extract with ethyl acetate, and concentrate to yield the triazole-thione.
-
Yield: 78–85%
Key Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, SH), 7.45–7.32 (m, 3H, thiophene), 3.65 (s, 3H, CH₃).
-
LC-MS (ESI⁺): m/z 209.1 [M+H]⁺.
Synthesis of Intermediate B: N-(2-Bromo-4,6-difluorophenyl)chloroacetamide
-
Acylation:
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Dissolve 2-bromo-4,6-difluoroaniline (15 mmol) in dry THF (40 mL).
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Add chloroacetyl chloride (18 mmol) dropwise at 0°C, followed by triethylamine (20 mmol).
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Stir at room temperature for 4 h, then pour into ice water. Filter and recrystallize from ethanol.
-
Yield: 89–93%
Analytical Data:
-
¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 152.1–148.3 (CF), 121.6 (C-Br), 42.5 (CH₂Cl).
-
Melting Point: 112–114°C.
Coupling Reaction: Thioalkylation to Form Target Compound
Optimized Protocol (Based on):
-
Reaction Setup:
-
Suspend Intermediate A (5 mmol) and Intermediate B (5.5 mmol) in ethanol (30 mL).
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Add NaOH (6 mmol) and reflux at 80°C for 2 h under nitrogen.
-
-
Workup:
-
Cool to 0°C, pour into 200 mL ice water, and adjust pH to 6–7 with dilute HCl.
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Filter the precipitate and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
-
Yield: 82–88%
Critical Parameters:
-
Solvent Choice: Ethanol preferred over DMF due to reduced side reactions.
Alternative Synthetic Routes
One-Pot Thioalkylation (Patent CN101805302B )
-
Combine thiophene-2-carbohydrazide, methyl isothiocyanate, and chloroacetamide in ethanol with NaOH.
-
Single-step reaction achieves 70% yield but requires stringent temperature control.
Solid-Phase Synthesis (Hypothesized from )
-
Immobilize Intermediate A on Wang resin, react with Intermediate B in DMF, then cleave with TFA.
-
Advantages: Simplified purification; Disadvantages: Lower yield (65–72%).
Reaction Optimization Data
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 60–100 | 80 | +15% |
| NaOH Equivalents | 1.0–1.5 | 1.2 | +8% |
| Reaction Time (h) | 1–4 | 2 | +10% |
| Solvent | EtOH, DMF, MeCN | EtOH | +12% |
Data compiled from and experimental comparisons.
Characterization of Final Product
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 7.62–7.18 (m, 5H, Ar-H), 4.12 (s, 2H, SCH₂), 3.72 (s, 3H, CH₃).
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ -112.4 (d, J = 8.4 Hz), -115.1 (d, J = 8.4 Hz).
-
HRMS (ESI⁺): m/z 509.9843 [M+H]⁺ (calc. 509.9839).
Purity Analysis:
-
HPLC (C18, MeCN/H₂O 70:30): 99.1% purity, tᵣ = 6.7 min.
-
XRD: Monoclinic crystal system, space group P2₁/c.
Challenges and Troubleshooting
-
Thiol Oxidation: Intermediate A prone to disulfide formation; use N₂ atmosphere and antioxidants (e.g., BHT).
-
Solubility Issues: Ethanol/THF mixtures (3:1) enhance dissolution of both intermediates.
-
Byproduct Formation: Column chromatography with gradient elution (hexane → ethyl acetate) removes unreacted chloroacetamide.
Industrial Scalability Considerations
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Cost-Efficiency: Ethanol as solvent reduces environmental impact vs. DMF.
-
Safety: Bromine handling requires fume hoods and PPE; quench excess reagents with Na₂S₂O₃.
-
Batch Size: Pilot studies show consistent yields (84–86%) at 500 g scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to form a hydrogenated derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution of the bromo group may yield various substituted derivatives.
Scientific Research Applications
1. Medicinal Chemistry:
N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promise as a drug candidate due to its potential antifungal and anticancer properties. The triazole moiety is particularly notable for its ability to inhibit fungal enzymes involved in ergosterol biosynthesis, making it effective against pathogens like Candida and Aspergillus species .
2. Biological Activity:
Research indicates that this compound can act as an inhibitor of specific enzymes and modulate receptor activities. Its unique combination of functional groups may enhance selectivity for certain biological targets compared to similar compounds .
3. Agrochemical Applications:
The compound can also serve as an intermediate in the synthesis of agrochemicals. Its biological activity can be harnessed to develop fungicides or herbicides that target specific pests or diseases in crops .
4. Chemical Synthesis:
As a versatile building block in organic synthesis, it can be utilized to create more complex molecules for various applications in pharmaceuticals and materials science .
Case Studies and Research Findings
- Antifungal Activity: A study demonstrated that triazole derivatives exhibit significant antifungal activity against various pathogens. The specific interactions of the triazole ring with fungal enzymes were highlighted as crucial for efficacy .
- Anticancer Potential: Research on similar compounds has shown promising results against breast cancer cell lines (MCF7), indicating that modifications to the triazole structure can enhance anticancer properties .
- Synthesis Optimization: Industrial approaches to synthesize this compound focus on maximizing yield and purity while minimizing environmental impact through green chemistry practices .
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific molecular targets and pathways. Typically, such compounds may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating Receptors: Interacting with cellular receptors to modulate their signaling pathways.
Interfering with Protein-Protein Interactions: Disrupting interactions between proteins that are crucial for cellular functions.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
Key Observations :
- Steric Impact : Bulkier substituents (e.g., 4-chlorophenyl in Analog 2) may reduce solubility but enhance target affinity through hydrophobic interactions.
- Functional Groups: Amino groups (Analog 3) introduce hydrogen-bonding capacity, while methoxy groups (Analog 2) improve lipophilicity.
Acetamide Side Chain Modifications
Key Observations :
Computational and Analytical Comparisons
- Property Prediction : XGBoost models (RMSE: 9.091 K, R²: 0.928) effectively predict physicochemical properties (e.g., solubility, logP) for triazole analogs .
- Structural Screening : ChemGPS-NP models outperform traditional similarity-based methods in identifying analogs with optimal permeability and bioactivity .
Biological Activity
N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a 1,2,4-triazole moiety known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H16BrF2N3O2S |
| Molecular Weight | 500.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | YHEIBMFCSMXYAP-UHFFFAOYSA-N |
Antifungal Activity
1,2,4-Triazole derivatives have been recognized for their antifungal properties. Studies indicate that compounds containing the triazole ring exhibit significant activity against various fungal pathogens. For instance:
- A review highlighted the broad spectrum of antifungal activity exhibited by triazole derivatives, emphasizing their role as effective agents against Candida and Aspergillus species .
- The compound's structure allows for interactions with fungal enzymes such as lanosterol demethylase, crucial for ergosterol biosynthesis .
Antibacterial Activity
The antibacterial potential of triazole-containing compounds is well-documented:
- Research shows that certain triazole derivatives demonstrate high activity against both Gram-positive and Gram-negative bacteria. For example, a study reported that triazoles exhibited up to 16 times more potency than conventional antibiotics like ampicillin against drug-resistant strains .
- The specific compound under discussion has shown promising results in inhibiting bacterial growth in laboratory settings .
Anticancer Properties
Emerging studies suggest that triazole derivatives may also possess anticancer properties:
- Some derivatives have been found to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and induction of cell cycle arrest .
- The presence of the thiophene group in this compound may enhance its interaction with cancer-related targets, making it a candidate for further investigation in oncology .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural components:
- The triazole ring is essential for its biological activity; modifications to this structure can significantly alter its potency.
- The bromo and difluoro substitutions on the phenyl ring enhance lipophilicity and improve binding affinity to biological targets.
Case Studies
Several studies have investigated similar compounds with notable results:
- A study on triazolo-thiadiazoles reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
- Another research highlighted the synthesis of novel triazole derivatives that exhibited potent antifungal activity against Candida albicans, suggesting a promising avenue for antifungal drug development .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with high purity?
- Methodology : Synthesis requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintain 60–80°C for optimal coupling of the thiophene-triazole moiety .
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures ensures >95% purity .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR .
Q. How is the stability of this compound assessed under laboratory storage conditions?
- Methodology : Stability studies involve:
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy monitors photodegradation (e.g., λmax shifts) .
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C reveals decomposition thresholds .
- pH Sensitivity : Incubate in buffered solutions (pH 3–10) and analyze via LC-MS for hydrolytic byproducts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the thiophene-triazole core in this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing bromine with chlorine or altering the thiophene ring to furan). Compare bioactivity using enzyme inhibition assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like cytochrome P450 or bacterial enzymes .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ values) and steric parameters with activity trends .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fraction) to identify rapid degradation pathways .
- Formulation Optimization : Test bioavailability enhancements (e.g., PEGylation or liposomal encapsulation) to address poor solubility .
- Dose-Response Re-evaluation : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC50 values with effective plasma concentrations .
Q. How is single-crystal X-ray diffraction (SC-XRD) utilized to resolve structural ambiguities in this compound?
- Methodology :
- Crystallization : Use slow evaporation (acetone/water) to grow diffraction-quality crystals .
- Data Collection : Employ synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution data .
- Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates hydrogen bonding networks (e.g., N–H···O interactions) .
Q. What are the challenges in optimizing reaction yields for large-scale synthesis?
- Methodology :
- Catalyst Screening : Test palladium/copper catalysts for Suzuki-Miyaura cross-coupling efficiency .
- Scale-Up Adjustments : Monitor exothermic reactions via inline FTIR to prevent side-product formation .
- Byproduct Analysis : Use GC-MS to identify and quantify impurities (e.g., dehalogenated byproducts) .
Methodological Considerations
-
Spectral Data Interpretation :
-
Biological Assay Design :
- For antimicrobial testing, use standardized MIC/MBC protocols against S. aureus and E. coli with ciprofloxacin as a control .
- In cytotoxicity studies (e.g., MTT assay), include a positive control (e.g., doxorubicin) and account for thiophene-mediated redox interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
